2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Dimethylamino Group: This step often involves the use of 3-(dimethylamino)propylamine, which can be introduced through nucleophilic substitution reactions.
Functionalization of the Phenyl Ring: The ethyl group can be introduced via Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer cells.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)indolin-2-one: This compound shares the dimethylamino group and has been studied for its antitumor activity.
N,N-Dimethyl-1,3-diaminopropane: Another compound with a similar dimethylamino group, used in various chemical syntheses.
Uniqueness
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H28N2O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-ethylphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H28N2O3/c1-5-17-8-10-18(11-9-17)22-21-23(28)19-15-16(2)7-12-20(19)30-24(21)25(29)27(22)14-6-13-26(3)4/h7-12,15,22H,5-6,13-14H2,1-4H3 |
InChI Key |
WAUVXIYCHOZRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)C |
Origin of Product |
United States |
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